Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2260937-45-7
VCID: VC4594478
InChI: InChI=1S/C14H25NO3/c1-12(2,3)14(10-16)7-8-15(9-14)11(17)18-13(4,5)6/h10H,7-9H2,1-6H3
SMILES: CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O
Molecular Formula: C14H25NO3
Molecular Weight: 255.358

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate

CAS No.: 2260937-45-7

Cat. No.: VC4594478

Molecular Formula: C14H25NO3

Molecular Weight: 255.358

* For research use only. Not for human or veterinary use.

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate - 2260937-45-7

Specification

CAS No. 2260937-45-7
Molecular Formula C14H25NO3
Molecular Weight 255.358
IUPAC Name tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H25NO3/c1-12(2,3)14(10-16)7-8-15(9-14)11(17)18-13(4,5)6/h10H,7-9H2,1-6H3
Standard InChI Key UZWMLQLGZATLRE-UHFFFAOYSA-N
SMILES CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O

Introduction

Structural Characteristics

Molecular Framework

The compound features a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 1- and 3-positions. The 1-position is functionalized with a tert-butoxycarbonyl (Boc) protecting group, while the 3-position bears both a formyl (-CHO) group and a tert-butyl (-C(CH₃)₃) substituent. This arrangement introduces steric hindrance and electronic effects that influence reactivity in subsequent synthetic steps.

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₁₄H₂₅NO₃
Molecular Weight255.358 g/mol
IUPAC Nametert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate
SMILESCC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O
InChIKeyUZWMLQLGZATLRE-UHFFFAOYSA-N

Stereochemical Considerations

The stereochemistry at the 3-position is critical for interactions in chiral environments, though specific enantiomeric data for this compound remain underreported. Related pyrrolidine derivatives, such as (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS: 191348-04-6), demonstrate the importance of stereochemistry in biological activity .

Synthesis Methods

Multi-Step Synthesis Strategy

The synthesis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate typically involves:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives or reductive amination of 1,4-diketones.

  • Introduction of the Formyl Group: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack reagents .

  • Protection with tert-Butyl Groups: The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O), while the tert-butyl substituent at the 3-position may be added via alkylation.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield*
1CyclizationNH₃, H₂, Pt catalyst, 80°C~60%
2FormylationPOCl₃, DMF, 0°C → rt~75%
3Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt~85%
*Theoretical yields based on analogous procedures .

Challenges and Optimization

Steric hindrance from the dual tert-butyl groups complicates purification, often necessitating chromatographic techniques. Solvent selection (e.g., dichloromethane or THF) and low-temperature conditions improve regioselectivity during formylation .

Physical and Chemical Properties

Physicochemical Parameters

The compound exhibits moderate polarity due to the formyl and carbamate groups, with a calculated logP of 0.78 . Its high molecular weight (255.358 g/mol) contributes to limited solubility in aqueous media but excellent solubility in organic solvents like ethyl acetate and DMF.

Table 3: Experimental Physicochemical Data

PropertyValueMethod/Source
Boiling Point276.3±33.0°C (predicted)Computational
Density1.1±0.1 g/cm³Experimental
Flash Point120.9±25.4°CASTM D93
Vapor Pressure0.0±0.6 mmHg at 25°CGas chromatography

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~2800 cm⁻¹ (C-H stretch, tert-butyl).

  • NMR: ¹H NMR (CDCl₃) signals at δ 9.65 (s, 1H, CHO), 1.45 (s, 9H, Boc), and 1.40 (s, 9H, tert-butyl).

Applications in Organic Synthesis

Building Block for Heterocycles

The formyl group undergoes condensation reactions to form imines or hydrazones, enabling the synthesis of pyrrolidine-based pharmaceuticals. For example, it serves as a precursor to kinase inhibitors and antiviral agents.

Chiral Auxiliary Applications

The tert-butyl groups induce asymmetry, facilitating the synthesis of enantiomerically pure compounds. This property is exploited in asymmetric hydrogenation and enzymatic resolution .

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